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Deacetyl (R)-Linezolid - 912359-80-9

Deacetyl (R)-Linezolid

Catalog Number: EVT-1173543
CAS Number: 912359-80-9
Molecular Formula: C14H18FN3O3
Molecular Weight: 295.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deacetyl (R)-Linezolid is a synthetic compound structurally related to Linezolid, a clinically used oxazolidinone antibiotic. [] While Linezolid itself is a potent antibiotic against Gram-positive bacteria, Deacetyl (R)-Linezolid's role in scientific research extends beyond its potential as a direct antimicrobial agent. It serves as a valuable tool for investigating Linezolid's mechanism of action, metabolism, and resistance development in various bacterial strains.

Linezolid

Compound Description: Linezolid is an oxazolidinone-class antibiotic used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) []. It works by inhibiting protein synthesis in bacteria []. Linezolid is administered intravenously or orally and is generally well-tolerated, although side effects such as neuropathy and anemia have been reported [, ].

Relevance: Linezolid is the acetylated form of Deacetyl (R)-Linezolid. Deacetyl (R)-Linezolid is a metabolite of Linezolid in the body. [, , ] They share the same core structure, with the only difference being the presence of an acetyl group in Linezolid.

Relevance: Although structurally different from Deacetyl (R)-Linezolid, Vancomycin is frequently compared to Linezolid in clinical practice, particularly for treating MRSA infections [, ]. These comparisons often focus on efficacy, cost-effectiveness, and the emergence of resistance [, ].

Rifampicin

Compound Description: Rifampicin is a rifamycin antibiotic that inhibits bacterial DNA-dependent RNA polymerase []. It is used to treat various bacterial infections, including tuberculosis, leprosy, and Legionnaires' disease []. Rifampicin is typically used in combination with other antibiotics due to the rapid emergence of resistance when used alone [].

Relevance: Rifampicin is investigated in combination with Linezolid for its potential to restrict Staphylococcus aureus resistance []. Studies have explored the pharmacokinetic and pharmacodynamic interactions between these two drugs to understand their combined effect on bacterial killing and resistance development [].

Daptomycin

Compound Description: Daptomycin is a cyclic lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria [, ]. It works by disrupting bacterial cell membrane function, leading to cell death []. Daptomycin is administered intravenously and has been shown to be effective against certain strains of bacteria resistant to other antibiotics, including MRSA and VRE [, ].

Relevance: Daptomycin is often compared to Linezolid and Vancomycin as a treatment option for severe Gram-positive infections, particularly in cases of resistance or intolerance to other antibiotics [, ]. Studies have assessed the comparative activity of these drugs against various Gram-positive isolates, including those with reduced susceptibility to other key antimicrobial agents [, ].

Source and Classification

Deacetyl (R)-Linezolid is derived from Linezolid, which was the first member of the oxazolidinone class of antibiotics. Linezolid was developed to combat infections caused by multidrug-resistant bacteria, particularly those resistant to vancomycin. The molecular formula of Deacetyl (R)-Linezolid is C14H18FN3O3C_{14}H_{18}FN_{3}O_{3} with a molecular weight of approximately 295.31 g/mol .

Synthesis Analysis

The synthesis of Deacetyl (R)-Linezolid involves several steps that typically start from commercially available precursors. The general synthetic route includes:

  1. Formation of the Oxazolidinone Core: The synthesis begins with the formation of the oxazolidinone structure, which is crucial for the antibiotic activity. This can be achieved through various methods, including the reaction of appropriate amines with carbonyl compounds under controlled conditions.
  2. Deacetylation Process: The acetyl group in Linezolid is removed to form Deacetyl (R)-Linezolid. This deacetylation can be performed using base-catalyzed hydrolysis or enzymatic methods, depending on the desired purity and yield.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for biological evaluation .
Molecular Structure Analysis

The molecular structure of Deacetyl (R)-Linezolid features a core oxazolidinone ring system attached to a fluorinated phenyl group and a morpholine moiety. Key structural characteristics include:

  • Chiral Centers: The molecule contains stereocenters that contribute to its biological activity.
  • Functional Groups: The presence of hydroxyl and amine groups enhances its interaction with bacterial ribosomes.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal binding to the ribosomal RNA, which is critical for its mechanism of action .
Chemical Reactions Analysis

Deacetyl (R)-Linezolid participates in various chemical reactions that are essential for its biological activity:

  1. Binding Reactions: It binds to the 50S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the initiation complex.
  2. Modification Reactions: Chemical modifications can enhance its antibacterial properties or alter its pharmacokinetics.
  3. Reactivity with Nucleophiles: Deacetyl (R)-Linezolid can react with nucleophiles in biological systems, potentially leading to new derivatives with improved efficacy .
Mechanism of Action

The mechanism of action for Deacetyl (R)-Linezolid involves:

  • Inhibition of Protein Synthesis: It binds specifically to the 23S rRNA component of the 50S ribosomal subunit, disrupting the translation process by preventing the formation of functional ribosomal complexes.
  • Unique Binding Site: Unlike other protein synthesis inhibitors, Deacetyl (R)-Linezolid binds at a distinct site that does not overlap with other antibiotics, minimizing cross-resistance.
  • Impact on Virulence Factors: By inhibiting protein synthesis, it also reduces the expression of virulence factors in pathogenic bacteria, further contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

Deacetyl (R)-Linezolid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, making it suitable for various formulations.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are crucial for determining formulation strategies and understanding how the compound behaves in biological systems .

Applications

Deacetyl (R)-Linezolid has several scientific applications:

  1. Antibacterial Agent: It is primarily used in clinical settings to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus.
  2. Research Tool: In laboratory settings, it serves as a model compound for studying antibiotic resistance mechanisms and developing new antibacterial agents.
  3. Pharmaceutical Development: Ongoing research focuses on synthesizing novel derivatives that enhance efficacy or reduce side effects associated with existing treatments .
Chemical Identity and Structural Analysis of Deacetyl (R)-Linezolid

Nomenclature and IUPAC Classification

Deacetyl (R)-Linezolid represents a structurally defined metabolite and synthetic derivative of the oxazolidinone antibiotic linezolid. Its systematic IUPAC name is N-{[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}amine, reflecting its core chemical structure and stereochemical specificity [6] [9]. This nomenclature precisely identifies the compound based on the parent oxazolidinone ring system, the substituents on the phenyl ring (3-fluoro-4-morpholinyl group), and the critical (5R) stereochemical designation at the C5 position of the oxazolidinone ring. The "deacetyl" prefix explicitly denotes the absence of the acetyl group (-COCH₃) that is characteristically attached to the terminal nitrogen of the C5 aminomethyl side chain in the parent linezolid molecule, resulting in a primary amine (-NH₂) functionality at this position [3] [6]. The compound is also known by its Chemical Abstracts Service (CAS) registry number 912359-80-9, which provides a unique identifier for this specific stereoisomer [6].

Molecular Formula and Stereochemical Configuration (C₁₄H₁₈FN₃O₃, (5R)-Configuration)

The molecular formula of Deacetyl (R)-Linezolid is C₁₄H₁₈FN₃O₃, corresponding to a molecular weight of 295.31 g/mol [6]. This formula distinguishes it from the parent linezolid (C₁₆H₂₀FN₃O₄, MW 337.35 g/mol) by the removal of the acetyl group (C₂H₂O), consistent with the deacetylation modification [4] [9].

The stereochemical configuration at the C5 position of the oxazolidinone ring is unequivocally (5R), a critical determinant of its three-dimensional structure and biological interactions. This chiral center arises from the asymmetric carbon within the oxazolidinone ring system. The (R)-enantiomer exhibits distinct spatial orientation compared to the (S)-enantiomer, influencing its binding affinity and orientation within the bacterial ribosomal binding pocket. Computational and crystallographic studies confirm that the (5R) configuration positions the C5 substituent (aminomethyl group in this case) optimally for interactions with conserved residues in the 23S ribosomal RNA of the bacterial ribosome's peptidyl transferase center [2] [8]. The structural significance of this configuration is underscored by the markedly reduced antibacterial activity observed in oxazolidinone analogs with the opposite (5S) stereochemistry or racemic mixtures [2].

  • Table 1: Key Molecular Descriptors of Deacetyl (R)-Linezolid
    PropertyValueSource/Reference
    Molecular FormulaC₁₄H₁₈FN₃O₃ [6]
    Molecular Weight295.31 g/mol [6]
    CAS Registry Number912359-80-9 [6]
    Stereochemical CenterC5 of oxazolidinone ring [2] [6]
    Configuration at C5(5R) [2] [6]
    Key Functional GroupsOxazolidinone ring, Primary amine (-NH₂), Morpholine, Fluorophenyl [3] [6]

Comparative Structural Analysis with Linezolid and Other Oxazolidinones

Deacetyl (R)-Linezolid serves as a fundamental structural analog for probing the structure-activity relationships (SAR) of the oxazolidinone class, particularly regarding the critical C5 substituent:

  • Comparison with Linezolid: The defining structural difference lies at the terminus of the C5 side chain. Linezolid possesses a C5 acetamidomethyl group (-CH₂NHCOCH₃), whereas Deacetyl (R)-Linezolid features a C5 aminomethyl group (-CH₂NH₂) [3] [9]. This deacetylation significantly alters the molecule's electronic properties (reduced electron-withdrawing character), steric bulk (smaller substituent), and hydrogen-bonding potential (primary amine can act as both donor and acceptor vs. the acetamide's primarily accepting carbonyl). These changes demonstrably impact ribosomal binding affinity and antibacterial potency. Studies indicate that the acetamide group in linezolid forms a specific hydrogen bond with the universally conserved A2451 residue of 23S rRNA, a key interaction contributing to its potency. Removal of the acetyl moiety (forming the deacetyl derivative) disrupts this interaction, typically leading to a reduction in antibacterial activity against wild-type bacteria compared to linezolid [3] [7] [9].

  • Comparison with Second-Generation Oxazolidinones: Advanced oxazolidinones like radezolid, tedizolid, and torezolid (TR-700, active form of tedizolid phosphate) incorporate optimized C5 substituents designed to enhance potency and overcome specific resistance mechanisms. Torezolid features a hydroxymethyl group (-CH₂OH) at C5, while radezolid incorporates a more complex biaryl system extending from the phenyl ring near the oxazolidinone nitrogen (often termed D-ring modifications) combined with a specific C5 group (e.g., triazole) [2]. Crucially, SAR studies reveal that activity against strains harboring the cfr methyltransferase-mediated resistance (which methylates A2503, reducing linezolid binding) is better retained in oxazolidinones with C5 groups like hydroxymethyl (torezolid) or 1,2,3-triazole, compared to the acetamide group found in linezolid [2]. The primary amine group of Deacetyl (R)-Linezolid represents a simpler, less optimized C5 moiety compared to these newer agents. Research demonstrates that oxazolidinone activity, especially against resistant strains, is highly sensitive to the steric and electronic nature of the C5 substituent. Smaller, less polar groups like hydroxymethyl or specific heterocycles (e.g., triazole) are often favored over larger polar groups or simple amines/acetylamines for maintaining broad-spectrum potency against both wild-type and resistant strains [2] [7]. Modifications beyond the C5 position, particularly additions to the D-ring (the aryl/heteroaryl group attached to the oxazolidinone nitrogen), are also pivotal for enhancing ribosomal binding and overcoming resistance mediated by ribosomal protein mutations (e.g., in L3/L4 proteins) [2]. Deacetyl (R)-Linezolid lacks these advanced D-ring enhancements.

  • Table 2: Comparative Structural Features of Deacetyl (R)-Linezolid and Related Oxazolidinones

    CompoundC5 SubstituentKey D-Ring FeatureActivity Note (General)
    Deacetyl (R)-Linezolid-CH₂NH₂ (aminomethyl)3-Fluoro-4-morpholinylphenylReduced activity vs. linezolid (loss of A2451 H-bond) [3] [7]
    Linezolid-CH₂NHCOCH₃ (acetamidomethyl)3-Fluoro-4-morpholinylphenylGold standard; H-bond to A2451 [3] [9]
    Torezolid (TR-700)-CH₂OH (hydroxymethyl)3-Fluoro-4-(pyridin-3-yl)phenylEnhanced vs. cfr strains; retained PTC binding [2]
    RadezolidComplex (e.g., -CH₂-triazolyl)Biphenyl systemPotent vs. ribosomal mutants & some cfr strains [2]

X-ray Crystallography and Hydrogen-Bonding Networks

X-ray crystallographic analysis of oxazolidinones, including studies on linezolid bound to the Staphylococcus aureus 50S ribosomal subunit (PDB ID: 4WFA), provides the definitive structural basis for understanding the binding mode and the role of specific functional groups, offering insights relevant to Deacetyl (R)-Linezolid [4] [8]. While a specific crystal structure of Deacetyl (R)-Linezolid bound to the ribosome is not detailed in the provided sources, its core structure closely resembles linezolid, allowing extrapolation with important caveats.

Linezolid binds within a deep cleft of the ribosomal peptidyl transferase center (PTC), primarily interacting with domain V of the 23S ribosomal RNA (rRNA). Key interactions stabilizing its binding include [4] [8] [10]:1. Hydrogen Bonding:* The carbonyl oxygen (O2) of the oxazolidinone ring acts as a hydrogen bond acceptor from the exocyclic N4 amino group of Cytosine 2451 (C2451).* The morpholine oxygen acts as a hydrogen bond acceptor from the N3 atom of Uridine 2585 (U2585).* The amide carbonyl oxygen of the C5 acetamide group acts as a hydrogen bond acceptor from the N6 amino group of Adenine 2451 (A2451). This is the critical interaction lost upon deacetylation.2. van der Waals and Hydrophobic Interactions: The fluorophenyl ring and morpholine ring engage in extensive van der Waals contacts and hydrophobic packing with surrounding rRNA bases, including Guanine 2061 (G2061), Cytosine 2501 (C2501), Uridine 2504 (U2504), and Uridine 2506 (U2506).3. Conformational Change: Linezolid binding induces a significant conformational shift in the universally conserved base U2585. This base normally exhibits flexibility important for tRNA P-site binding during translation. Linezolid stabilizes U2585 in a specific, fixed conformation via the aforementioned hydrogen bond, contributing to its inhibitory mechanism by hindering proper tRNA positioning [4] [8].

For Deacetyl (R)-Linezolid, the primary structural difference is the replacement of the C5 acetamide group (-NHCOCH₃) with a primary amine group (-NH₂). This modification has profound implications for the hydrogen-bonding network:

  • Loss of Key Interaction: The primary amine lacks the carbonyl oxygen present in the acetamide group. Consequently, Deacetyl (R)-Linezolid cannot form the hydrogen bond with the N6 of A2451 that is crucial for the binding affinity and antibacterial potency of linezolid [3] [9].
  • Potential for Altered Interactions: The primary amine (-NH₂) could potentially form new hydrogen bonds with nearby rRNA residues or water molecules within the binding pocket. However, available evidence suggests these potential new interactions do not compensate effectively for the loss of the high-affinity contact with A2451, leading to the observed reduction in ribosomal binding and antibacterial activity compared to linezolid [3] [7].
  • Stereochemical Requirement: The (5R) configuration remains essential. It positions the aminomethyl group (-CH₂NH₂) towards the interior of the binding pocket where interactions with rRNA (like the lost A2451 contact) occur. The (5S) enantiomer would orient this group differently, likely leading to steric clashes or inability to form productive interactions within the highly structured PTC environment [2] [8].
  • Table 3: Key Ribosomal Interactions of Linezolid and Implications for Deacetyl (R)-Linezolid
    Interaction Partner (Ribosome)Linezolid Functional GroupType of InteractionStatus in Deacetyl (R)-Linezolid
    Adenine 2451 (N6)C5 Acetamide Carbonyl (O=C)H-bond (Acceptor)LOST (No carbonyl oxygen) [3] [9]
    Cytosine 2451 (N4)Oxazolidinone Carbonyl (O2)H-bond (Acceptor)Likely Retained (Oxazolidinone core intact) [4]
    Uridine 2585 (N3)Morpholine OxygenH-bond (Acceptor)Retained (Morpholine intact) [4] [8]
    U2585 ConformationOverall bindingInduced FitLikely Altered due to loss of A2451 H-bond & changed C5 group
    G2061, C2501, U2504, U2506Fluorophenyl/Morpholine ringsvan der Waals/HydrophobicLikely Similar (Core ring systems unchanged) [4]

Computational modeling studies (e.g., based on PDB 4WFA) further support these observations. Docking of Deacetyl (R)-Linezolid into the linezolid binding site predicts the loss of the A2451 hydrogen bond and potentially less favorable overall binding energy compared to linezolid, correlating with its diminished antibacterial efficacy [3] [8]. These structural insights highlight the critical role of the C5 substituent's chemical nature in mediating essential ribosomal contacts for oxazolidinone antibiotic activity.

Properties

CAS Number

912359-80-9

Product Name

Deacetyl (R)-Linezolid

IUPAC Name

(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

InChI

InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1

InChI Key

VXIWZOWWQMRVRF-LLVKDONJSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F

Synonyms

(5R)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F

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